molecular formula C16H13ClN2O2 B6225554 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1187568-17-7

2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6225554
CAS No.: 1187568-17-7
M. Wt: 300.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-chlorophenyl group at the 2-position, a methoxy group at the 7-position, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline, 2-methoxybenzaldehyde, and acetic anhydride.

    Formation of Schiff Base: 4-chloroaniline reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with acetic anhydride to form the quinazolinone core.

    Methylation: The final step involves methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated quinazolinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazolinones, including this compound, are explored for their potential therapeutic effects. They have shown promise in the treatment of conditions such as cancer, inflammation, and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-methylquinazolin-4-one: Lacks the methoxy group at the 7-position.

    2-(4-methoxyphenyl)-7-methoxy-3-methylquinazolin-4-one: Has a methoxy group on the phenyl ring instead of chlorine.

    2-(4-chlorophenyl)-7-hydroxy-3-methylquinazolin-4-one: Features a hydroxyl group at the 7-position instead of a methoxy group.

Uniqueness

The presence of both the 4-chlorophenyl and 7-methoxy groups in 2-(4-chlorophenyl)-7-methoxy-3-methyl-3,4-dihydroquinazolin-4-one provides a unique combination of electronic and steric effects, influencing its reactivity and biological activity. This makes it distinct from other quinazolinone derivatives and potentially more effective in certain applications.

Properties

CAS No.

1187568-17-7

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.